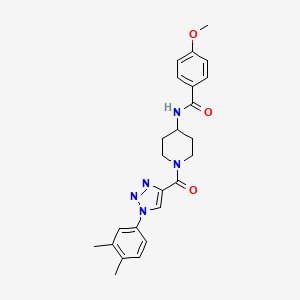
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a complex organic compound featuring a triazole ring, a piperidine moiety, and a methoxybenzamide group. This compound is significant in various scientific research fields, including medicinal chemistry, where its unique structure lends itself to potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: : A common approach is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under copper(I)-catalyzed conditions to yield the triazole ring.
Introduction of the 3,4-dimethylphenyl group: : This step usually requires electrophilic aromatic substitution or a similar reaction to attach the dimethylphenyl group to the triazole.
Piperidin-4-yl and 4-methoxybenzamide integration: : The piperidine ring can be introduced via nucleophilic substitution reactions, and the 4-methoxybenzamide moiety is typically attached through amidation reactions involving carbodiimide coupling agents.
Industrial Production Methods
For large-scale production, optimizations in yield and purity are critical. Industrial synthesis might involve continuous flow chemistry to improve reaction efficiency and reduce by-product formation. Catalysts and solvents are chosen to maximize scalability and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : This reaction can modify the methoxy group to a hydroxyl or formyl group under controlled conditions.
Reduction: : Selective reduction can affect the carbonyl group, yielding an alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms or functional groups, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or H₂O₂ can be used under acidic or basic conditions.
Reduction: : LiAlH₄ or NaBH₄ are typical reducing agents used under anhydrous conditions.
Substitution: : Various halogens, alkylating agents, and catalytic acids/bases are employed depending on the desired substitution.
Major Products
The reactions typically yield derivatives with modifications at the aromatic ring or the carbonyl group, impacting the compound's physicochemical properties and biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a model structure for studying the reactivity of triazole rings and their interactions with other functional groups.
Biology
In biological research, it’s used to study enzyme inhibition, receptor binding, and protein-ligand interactions due to its complex structure.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in developing drugs targeting specific enzymes or receptors. Its structural components are often explored in cancer research and neurological diseases.
Industry
In industrial applications, it might be investigated as a lead compound for developing novel materials with specific electronic or optical properties.
Mecanismo De Acción
Molecular Targets and Pathways
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The triazole ring often mediates these interactions, engaging in hydrogen bonding or π-π stacking with the active sites of proteins.
The pathways involved include inhibition of enzyme activity, modulation of receptor function, and alteration of signal transduction processes, which can impact cellular metabolism, growth, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include those with triazole rings, such as:
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: : Shares the triazole and dimethylphenyl groups but lacks the piperidinyl and methoxybenzamide moieties.
4-methoxybenzamide derivatives: : Compounds like 4-methoxybenzoic acid that share the methoxybenzamide group but differ in the rest of the structure.
Uniqueness
What sets N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide apart is the combination of the triazole ring with the piperidin-4-yl and 4-methoxybenzamide groups. This unique arrangement contributes to its distinct physicochemical properties and potential biological activities, making it a valuable compound in diverse scientific investigations.
Propiedades
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-4-7-20(14-17(16)2)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)18-5-8-21(32-3)9-6-18/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQBHJSUNFVOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
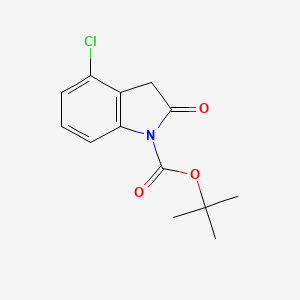
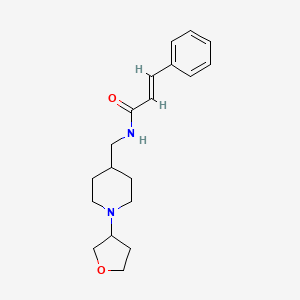
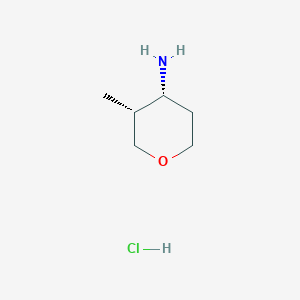
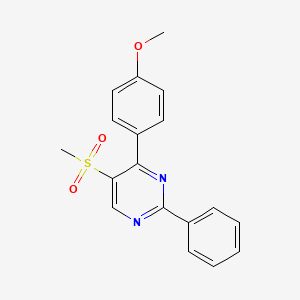
![methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2685359.png)
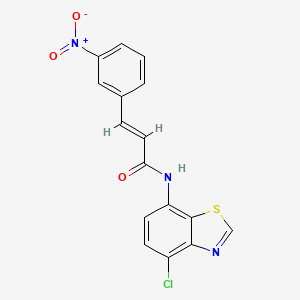

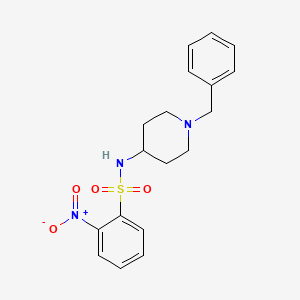

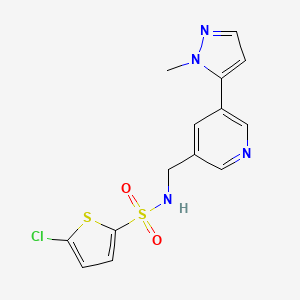
![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)

![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)

